Substituent Position Determines Molecular Topology: Symmetrical 3,5-Dimethoxy vs. Asymmetric or Mono-Substituted Analogs
The 3,5-dimethoxy substitution pattern establishes C2 molecular symmetry absent in single-substituted comparators. While other N-pyridazinylbenzamide derivatives in this series include single substitutions (e.g., 3-methoxy, 2-fluoro, or 4-chloro) or distinct regioisomers (e.g., 2,6-dimethoxy substitution), the target compound possesses a unique symmetrical 3,5-dimethoxy arrangement. For reference, the 2,6-dimethoxy regioisomer (CAS 922688-51-5) shares the same molecular formula (C23H24N4O3) and molecular weight (404.47), but the differing substituent positions generate ortho-substituted methoxy environments versus the meta-substituted ones found in the target compound. [1] In the related 5-substituted-N-pyridazinylbenzamide LRRK2 inhibitor series, potency and selectivity (demonstrated by compounds 18 and 23 with selectivity over 140 kinases) are highly sensitive to precise substitution positioning. [2]
| Evidence Dimension | Substituent topology and molecular symmetry |
|---|---|
| Target Compound Data | Symmetrical 3,5-dimethoxy substitution (C2 symmetry), MW 404.47, molecular formula C23H24N4O3 |
| Comparator Or Baseline | 2,6-Dimethoxy analog (CAS 922688-51-5): ortho-substituted, same MW and formula but altered steric and electronic topology |
| Quantified Difference | No comparative potency data available for this specific pair; structural comparison limited to substitution topology |
| Conditions | Structural topology comparison; no published bioassay data available for head-to-head comparison |
Why This Matters
Selecting the wrong regioisomer introduces a structural variable that confounds SAR continuity and may compromise reproducibility in screening experiments.
- [1] Kuujia Database. 2,6-Dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 922688-51-5). Molecular formula C23H24N4O3, MW 404.47. View Source
- [2] Oliver J. Philps et al. Discovery and optimization of 5-substituted-N-pyridazinylbenzamide derivatives as potent and selective LRRK2 inhibitors. Compounds 18 and 23 exhibit selectivity over 140 kinases. View Source
